N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide is a benzofuran-derived benzamide compound characterized by a 1-benzofuran core substituted at position 2 with a 4-chlorobenzoyl group, position 3 with a methyl group, and position 5 with an amide linkage to a 4-fluorophenyl moiety. Its molecular formula is C24H17ClFNO3 (calculated average mass: ~422.85 g/mol).
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c1-13-19-12-18(26-23(28)15-4-8-17(25)9-5-15)10-11-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEXAOJVZZBDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and structure-activity relationships (SAR) based on various studies.
Chemical Structure
The compound features a complex structure that includes a benzofuran moiety and a chlorobenzoyl group. The presence of halogen substituents, such as chlorine and fluorine, is significant for its biological activity.
Molecular Formula
- Chemical Formula : C19H15ClFNO
- Molecular Weight : 335.78 g/mol
Anticancer Properties
Research indicates that compounds with benzofuran derivatives exhibit promising anticancer activities. The specific compound under discussion has shown significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance:
- K562 (leukemia) : IC50 value of 5 μM
- HL60 (leukemia) : IC50 value of 0.1 μM
These values indicate a strong inhibitory effect on cancer cell proliferation without notable toxicity towards normal cells .
The compound's mechanism involves the inhibition of critical pathways in cancer cell survival and proliferation. Notably, it targets:
- PLK1 (Polo-like kinase 1) : A key regulator in the cell cycle, where inhibition leads to mitotic catastrophe in cancer cells.
- AKT Signaling Pathway : Disruption of this pathway has been linked to reduced tumor growth and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Halogen Substitution : The position and type of halogen substituents (e.g., chlorine at the para position) enhance cytotoxic properties.
- Benzofuran Ring Modifications : Variations in the functional groups attached to the benzofuran ring can significantly alter the potency and selectivity against cancer cells .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (μM) | Targeted Cell Line | Mechanism |
|---|---|---|---|
| This compound | 0.1 - 5 | K562, HL60 | PLK1 inhibition |
| MCC1019 | 16.4 | A549 (lung adenocarcinoma) | AKT pathway disruption |
| Compound 3 (5-chlorobenzofuran derivative) | 1.136 | MCF-10A | CB1 modulation |
This table summarizes the effectiveness of similar compounds, highlighting the potential of this compound in comparison to others .
Case Studies
Several studies have investigated the efficacy of benzofuran derivatives as anticancer agents:
- Study on Lung Cancer : In vivo testing demonstrated that benzofuran derivatives significantly reduced lung metastasis without affecting body weight or organ size, indicating a selective anticancer effect .
- Apoptotic Activity : A series of benzofuran derivatives were tested for their apoptotic effects on human mammary gland epithelial cells, revealing that specific modifications led to enhanced antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of benzofuran- and indole-based benzamides. Below is a systematic comparison with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Core Structure: Benzofuran analogs (e.g., CAS 923243-75-8) exhibit planar aromatic systems, while indole derivatives (e.g., 10j) have a non-planar bicyclic structure, affecting conformational flexibility .
Limitations in Data
- Most analogs lack comprehensive pharmacokinetic or toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
